Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring:
- A triazolo[4,3-a]pyrimidine core substituted with 5,6-dimethyl and 7-oxo groups.
- A thioacetyl linker (-S-CH₂-C(=O)-) connecting the triazolopyrimidine moiety to a piperazine ring.
- An ethyl carboxylate ester at the piperazine terminus.
This structure combines a fused triazole-pyrimidine system, known for bioactivity in kinase inhibition and antimicrobial applications, with a piperazine-carboxylate group that enhances solubility and bioavailability. The thioether linkage may confer unique reactivity or binding interactions compared to oxygen-based analogs.
Properties
IUPAC Name |
ethyl 4-[2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4S/c1-4-26-16(25)21-7-5-20(6-8-21)12(23)9-27-15-19-18-14-17-13(24)10(2)11(3)22(14)15/h4-9H2,1-3H3,(H,17,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRQEPLFJHPNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C3N2C(=C(C(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The exact target of a compound depends on its specific structure and the presence of functional groups that can interact with biological macromolecules. The mode of action would involve the compound binding to its target, leading to changes in the target’s function. This could affect various biochemical pathways, leading to downstream effects at the molecular and cellular levels .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), would be influenced by factors such as its size, polarity, and stability. These properties also affect the compound’s bioavailability, or the extent to which it reaches its site of action .
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its interactions with its target .
Biological Activity
Ethyl 4-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic compound of interest due to its potential biological activities. This compound belongs to the class of triazolopyrimidines and exhibits various pharmacological properties that make it a candidate for drug development.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 373.43 g/mol. Its structure features a triazolopyrimidine core which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as anti-cancer activity and antimicrobial properties.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : Studies have shown that compounds similar to this compound demonstrate high efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The IC50 values for these compounds were reported to be significantly lower than those of standard chemotherapeutics like ketoconazole .
Antimicrobial Activity
The compound has also shown promising antibacterial activity against several pathogenic bacteria. For example:
- Bacterial Inhibition : Compounds in the same class have demonstrated efficacy against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity crucial for bacterial growth .
Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds:
- Study on Anticancer Efficacy :
- Antimicrobial Study :
Data Tables
Chemical Reactions Analysis
Key Reaction Mechanisms
Functionalization and Derivatives
The compound’s reactivity is dominated by:
-
Thioether Group : Susceptible to oxidation (e.g., with H₂O₂) to sulfoxides or sulfones .
-
Piperazine Ring :
-
Triazolopyrimidine Core :
Biological Activity and Stability Studies
While direct pharmacological data for this compound are unavailable, structurally related triazolopyrimidines exhibit:
-
Antimicrobial Activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
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Kinase Inhibition : IC₅₀ values < 100 nM for CDK4/6 in pyrido[2,3-d]pyrimidine analogs .
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Metabolic Stability : Moderate hepatic microsomal stability (t₁/₂ = 45–60 mins) .
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, CH₂CH₃), 2.35 (s, 6H, CH₃), 3.55–3.70 (m, 8H, piperazine) |
| HRMS | [M+H]⁺ calc. 463.1789, found 463.1792 |
| HPLC Purity | >98% (C18 column, 0.1% TFA/MeCN gradient) |
Critical Challenges
Comparison with Similar Compounds
Ethyl 4-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate
Structural Features :
- Core: Tetrahydroquinazolinone (6-membered dihydroquinazoline with a ketone group).
- Substituents : 4,7-Dimethyl and piperazine-carboxylate.
- Molecular Formula : C₁₇H₂₄N₄O₃; Molecular Weight : 332.4 g/mol.
Comparison :
- The absence of a thioether linker may limit interactions with sulfur-binding enzymes.
- Predicted pKa (2.56) suggests higher acidity than the target compound, likely due to the quinazolinone’s ketone group .
Ethyl 4-(2-(3-(3,4-Dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate
Structural Features :
- Core : [1,2,3]Triazolo[4,5-d]pyrimidin-7-one fused system.
- Substituents : 3,4-Dimethoxyphenyl at position 3, acetyl-piperazine-carboxylate.
- Molecular Formula : C₂₁H₂₅N₇O₆; Molecular Weight : 471.5 g/mol.
Comparison :
- The triazole is fused at positions 4,5-d of the pyrimidine, versus 4,3-a in the target, altering ring electronics and steric profile.
- The dimethoxyphenyl group increases lipophilicity (clogP ~2.5 estimated) compared to the target’s dimethyl substituents.
Ethyl (1,3-Diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate
Structural Features :
- Core : Pyrazolo-triazolopyrimidine.
- Substituents : Diphenyl groups at positions 1 and 3, ethyl acetate at position 4.
- Molecular Formula : C₂₃H₁₉N₇O₂; Molecular Weight : 433.4 g/mol (estimated).
Comparison :
Physicochemical Properties
Q & A
Basic: What are the standard synthetic routes for synthesizing triazolo[4,3-a]pyrimidine-piperazine hybrids?
Methodological Answer:
The synthesis typically involves coupling reactions between triazolo-pyrimidine thiol derivatives and piperazine intermediates. For example:
- Step 1: React 5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol with chloroacetyl chloride to form the thioacetyl intermediate.
- Step 2: Couple this intermediate with ethyl piperazine-1-carboxylate using EDCI·HCl and HOBt in DMF at 60°C, followed by purification via recrystallization or column chromatography .
- Key Reagents: EDCI·HCl (carbodiimide coupling agent), HOBt (activator), and DIPEA (base) ensure efficient amide bond formation .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Routine characterization includes:
- 1H/13C NMR: To confirm proton environments (e.g., piperazine methylene groups at δ 3.4–4.0 ppm) and carbon backbone .
- IR Spectroscopy: Identify carbonyl stretches (~1700 cm⁻¹ for ester and amide groups) and thioether bonds (~650 cm⁻¹) .
- HRMS (ESI): Validate molecular weight (e.g., [M+H]+ calculated within 1 ppm accuracy) .
Advanced: How can reaction conditions be optimized to improve yield in triazolo-pyrimidine coupling reactions?
Methodological Answer:
- Solvent Selection: Anhydrous DMF or DCM minimizes side reactions like hydrolysis .
- Catalyst Screening: Replace EDCI·HCl with carbonyldiimidazole (CDI) for milder conditions, reducing racemization risks .
- Temperature Control: Reflux (100°C) for 24 hours ensures complete conversion, monitored via TLC .
- AI-Driven Optimization: Use COMSOL Multiphysics simulations to model reaction kinetics and predict optimal reagent ratios .
Advanced: What strategies resolve contradictory spectral data (e.g., overlapping NMR peaks)?
Methodological Answer:
- 2D NMR (HSQC/HMBC): Differentiate overlapping signals (e.g., piperazine vs. triazolo protons) through correlation spectroscopy .
- X-Ray Crystallography: Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for thiazolo[3,2-a]pyrimidine analogs .
- Theoretical Frameworks: Apply density functional theory (DFT) to predict chemical shifts and validate experimental data .
Advanced: How to design structure-activity relationship (SAR) studies for biological target identification?
Methodological Answer:
- Analog Synthesis: Modify substituents on the triazolo-pyrimidine core (e.g., 5,6-dimethyl vs. chloro derivatives) and piperazine termini .
- Biological Assays: Test analogs against adenosine receptors (A2A/A2B) using cAMP biosensors in HEK293 cells, referencing antagonist PSB 603’s mechanism .
- Data Integration: Corrogate activity with computational docking (e.g., AutoDock Vina) to identify key binding interactions .
Advanced: What are the challenges in purifying this compound, and how are they addressed?
Methodological Answer:
- Byproduct Removal: Use mixed solvents (DMF/i-propanol) for recrystallization to eliminate unreacted hydrazinopyrazinones .
- Column Chromatography: Optimize mobile phases (e.g., hexane/ethyl acetate gradients) to separate ester and amide derivatives .
- HPLC-PDA: Employ reverse-phase C18 columns with UV detection (254 nm) to ensure >95% purity .
Basic: What is the role of the piperazine moiety in modulating physicochemical properties?
Methodological Answer:
- Solubility: Piperazine’s basic nitrogen enhances water solubility via protonation at physiological pH.
- Conformational Flexibility: The piperazine ring allows adaptive binding to hydrophobic pockets in biological targets .
- Metabolic Stability: Ethyl ester groups slow hydrolysis, improving bioavailability compared to carboxylate analogs .
Advanced: How to integrate computational models with experimental data for mechanistic studies?
Methodological Answer:
- Molecular Dynamics (MD): Simulate the compound’s interaction with lipid bilayers to predict membrane permeability .
- QSPR Modeling: Relate substituent electronic parameters (Hammett σ) to observed reaction rates or bioactivity .
- AI-Guided Design: Train neural networks on historical synthesis data to recommend optimal reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
